molecular formula C16H30O4S2 B012673 Octanoic acid,8,8'-dithiobis- CAS No. 107016-79-5

Octanoic acid,8,8'-dithiobis-

Cat. No.: B012673
CAS No.: 107016-79-5
M. Wt: 350.5 g/mol
InChI Key: VMTVUDJOOMHKPO-UHFFFAOYSA-N
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Description

Octanoic acid,8,8’-dithiobis-: is a chemical compound with the molecular formula C16H30O4S2. It is a derivative of octanoic acid, where two octanoic acid molecules are linked by a disulfide bond. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of octanoic acid,8,8’-dithiobis- often involves the extraction from plant and animal fats and oils. This method is more prominent due to the availability of raw materials and the efficiency of the extraction process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octanoic acid,8,8’-dithiobis- can undergo oxidation reactions, where the disulfide bond is cleaved to form sulfonic acids.

    Reduction: Reduction reactions can convert the disulfide bond back to thiols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of octanoic acid,8,8’-dithiobis- involves the cleavage and formation of disulfide bonds. This process can affect various molecular targets and pathways, including:

Comparison with Similar Compounds

    Octanoic Acid: A simpler form without the disulfide bond, used in various industrial applications.

    Dodecanoic Acid: Another fatty acid with a longer carbon chain, used in cosmetics and detergents.

    Hexanoic Acid: A shorter-chain fatty acid with different properties and applications.

Uniqueness:

    Disulfide Bond: The presence of the disulfide bond in octanoic acid,8,8’-dithiobis- makes it unique compared to other fatty acids.

Properties

IUPAC Name

8-(7-carboxyheptyldisulfanyl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O4S2/c17-15(18)11-7-3-1-5-9-13-21-22-14-10-6-2-4-8-12-16(19)20/h1-14H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTVUDJOOMHKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCCSSCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626621
Record name 8,8'-Disulfanediyldioctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107016-79-5
Record name 8,8'-Disulfanediyldioctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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